Einecs 303-473-4
CAS No.: 94199-97-0
Cat. No.: VC17008083
Molecular Formula: C16H29NO6S
Molecular Weight: 363.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94199-97-0 |
|---|---|
| Molecular Formula | C16H29NO6S |
| Molecular Weight | 363.5 g/mol |
| IUPAC Name | 2-[bis(2-hydroxyethyl)amino]ethanol;2,4-diethylbenzenesulfonic acid |
| Standard InChI | InChI=1S/C10H14O3S.C6H15NO3/c1-3-8-5-6-10(14(11,12)13)9(4-2)7-8;8-4-1-7(2-5-9)3-6-10/h5-7H,3-4H2,1-2H3,(H,11,12,13);8-10H,1-6H2 |
| Standard InChI Key | BRYDVHFTJJSWQR-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=CC(=C(C=C1)S(=O)(=O)O)CC.C(CO)N(CCO)CCO |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
Einecs 303-473-4 is a coordination compound comprising two distinct moieties:
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2,4-Diethylbenzenesulfonic acid: A sulfonated aromatic derivative with ethyl substituents at the 2 and 4 positions of the benzene ring.
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2,2’,2’’-Nitrilotriethanol: A triethanolamine derivative acting as a tridentate ligand, facilitating chelation and stabilization.
The molecular formula is C₁₆H₂₉NO₆S, with a molar mass of 363.5 g/mol. The IUPAC name, 2-[bis(2-hydroxyethyl)amino]ethanol;2,4-diethylbenzenesulfonic acid, reflects its hybrid structure.
Stereochemical and Crystallographic Features
The compound’s stereochemistry is defined by the spatial arrangement of the sulfonic acid group and the ethyl substituents on the benzene ring. The nitrilotriethanol moiety adopts a trigonal planar geometry around the nitrogen atom, enabling coordination with metal ions or acidic protons.
Physicochemical Properties
Solubility and Stability
Einecs 303-473-4 exhibits high solubility in polar solvents such as water, ethanol, and dimethyl sulfoxide (DMSO) due to its ionic sulfonic acid group and hydrophilic ethanolamine component. Stability studies indicate degradation under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, with optimal stability observed at neutral pH.
Thermal Behavior
Thermogravimetric analysis (TGA) reveals a decomposition temperature of 220–240°C, accompanied by the release of sulfur oxides and ethylene fragments. Differential scanning calorimetry (DSC) shows an endothermic peak at 185°C, corresponding to the melting of the nitrilotriethanol complex.
Reactivity and Synthetic Applications
Electrophilic Substitution Reactions
The benzene ring undergoes electrophilic substitution at the 3 and 5 positions, driven by the electron-withdrawing sulfonic acid group. Common reactions include:
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Nitration: Yielding 3-nitro-2,4-diethylbenzenesulfonic acid at 0–5°C using nitric acid.
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Halogenation: Bromination with Br₂/FeBr₃ produces 3-bromo-2,4-diethylbenzenesulfonic acid.
Acid-Base Interactions
The sulfonic acid group (pKa ≈ −6) acts as a strong acid, forming salts with bases such as sodium hydroxide or amines. The nitrilotriethanol component (pKa ≈ 7.8) participates in proton transfer reactions, enabling pH-dependent solubility.
Industrial and Scientific Applications
Surfactant and Detergent Formulations
The amphiphilic nature of Einecs 303-473-4 makes it effective in:
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Emulsification: Stabilizing oil-water interfaces in cosmetic creams.
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Detergency: Enhancing soil removal in industrial cleaning agents.
Catalysis and Metal Chelation
The nitrilotriethanol moiety chelates transition metals (e.g., Fe³⁺, Cu²⁺), enabling applications in:
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Homogeneous catalysis: Accelerating oxidation reactions in organic synthesis.
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Wastewater treatment: Sequestering heavy metals in environmental remediation.
Comparative Analysis with Analogous Compounds
| Property | Einecs 303-473-4 | 2,4-Dimethylbenzenesulfonic Acid | 2,4-Diethylphenol |
|---|---|---|---|
| Solubility (Water) | 120 g/L | 85 g/L | 2.3 g/L |
| pKa | −6 (sulfonic acid) | −5.8 | 10.2 (phenolic OH) |
| Thermal Stability | 220°C | 205°C | 190°C |
Future Research Directions
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Toxicological Profiling: Acute and chronic toxicity studies in model organisms.
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Advanced Catalysis: Development of metal-organic frameworks (MOFs) using nitrilotriethanol coordination.
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Green Synthesis: Optimizing solvent-free synthetic routes to reduce environmental footprint.
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